molecular formula C19H13N3O2S B2583916 (Z)-2-(4-(4-nitrophenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile CAS No. 476668-62-9

(Z)-2-(4-(4-nitrophenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile

Cat. No.: B2583916
CAS No.: 476668-62-9
M. Wt: 347.39
InChI Key: HGRXWCMXRZRMEY-YBEGLDIGSA-N
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Description

(Z)-2-(4-(4-nitrophenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile is an organic compound characterized by a thiazole ring substituted with a nitrophenyl group and an acrylonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(4-(4-nitrophenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile typically involves a multi-step process:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Acrylonitrile Addition: The final step involves the Knoevenagel condensation of the thiazole derivative with o-tolylacetonitrile in the presence of a base such as piperidine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and condensation steps to enhance yield and purity while minimizing reaction times and waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form amino derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The thiazole ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon or iron powder with hydrochloric acid.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Reduction: Amino derivatives of the original compound.

    Substitution: Halogenated thiazole derivatives.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biological Probes: Utilized in the development of fluorescent probes for biological imaging.

Medicine

    Pharmaceuticals: Investigated for its potential as a pharmacophore in drug design, particularly in anti-cancer and anti-inflammatory drugs.

Industry

    Materials Science: Employed in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of (Z)-2-(4-(4-nitrophenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile in biological systems involves its interaction with specific molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (Z)-2-(4-(4-nitrophenyl)thiazol-2-yl)-3-(p-tolyl)acrylonitrile: Similar structure but with a para-tolyl group instead of an ortho-tolyl group.

    (Z)-2-(4-(4-nitrophenyl)thiazol-2-yl)-3-(m-tolyl)acrylonitrile: Similar structure but with a meta-tolyl group.

Uniqueness

The unique positioning of the ortho-tolyl group in (Z)-2-(4-(4-nitrophenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile can influence its steric and electronic properties, potentially leading to different reactivity and biological activity compared to its para- and meta-substituted analogs.

Properties

IUPAC Name

(Z)-3-(2-methylphenyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O2S/c1-13-4-2-3-5-15(13)10-16(11-20)19-21-18(12-25-19)14-6-8-17(9-7-14)22(23)24/h2-10,12H,1H3/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGRXWCMXRZRMEY-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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